Stereochemical Purity: A Defined (3R) Enantiomer vs. Racemic Mixture
The compound is supplied as a single, defined (3R)-enantiomer, in contrast to the racemic mixture (CAS 211108-50-8) which contains both (3R) and (3S) forms . Vendor specifications for this product confirm high enantiomeric purity, typically demonstrated by chiral HPLC or NMR, with an optical rotation corresponding to the (R) configuration .
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Single (3R) enantiomer (CAS 1266339-10-9) |
| Comparator Or Baseline | Racemic mixture (CAS 211108-50-8, containing both 3R and 3S) / (3S) enantiomer (CAS 1450879-67-0) |
| Quantified Difference | Defined vs. undefined stereochemistry at the C3 position |
| Conditions | Synthetic intermediate in chiral drug synthesis |
Why This Matters
This ensures predictable stereochemical outcomes in downstream reactions, avoiding the need for costly and time-consuming chiral resolution of final products.
